4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Chemical Biology Covalent Inhibitor Design

4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (C16H11ClN4S, MW 326.80 g/mol) is a hybrid heterocyclic scaffold that merges a 1,2,4-triazole-3-thiol/thione nucleus with an indol-3-yl and a 4-chlorophenyl substituent. The compound exists as an equilibrating mixture of the thiol (4H-1,2,4-triazole-3-thiol) and thione (4,5-dihydro-1H-1,2,4-triazole-5-thione) tautomers, a feature that influences both its reactivity and potential biological target engagement.

Molecular Formula C16H11ClN4S
Molecular Weight 326.8
CAS No. 379726-42-8
Cat. No. B2941471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
CAS379726-42-8
Molecular FormulaC16H11ClN4S
Molecular Weight326.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4S/c17-10-5-7-11(8-6-10)21-15(19-20-16(21)22)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,20,22)
InChIKeySVOHLGWQXSNIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 379726-42-8): Core Physicochemical and Tautomeric Identity


4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (C16H11ClN4S, MW 326.80 g/mol) is a hybrid heterocyclic scaffold that merges a 1,2,4-triazole-3-thiol/thione nucleus with an indol-3-yl and a 4-chlorophenyl substituent [1]. The compound exists as an equilibrating mixture of the thiol (4H-1,2,4-triazole-3-thiol) and thione (4,5-dihydro-1H-1,2,4-triazole-5-thione) tautomers, a feature that influences both its reactivity and potential biological target engagement . It is supplied as a research chemical by multiple vendors at a typical purity of 95% [1].

Why In-Class Substitution Fails for 4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol: Pharmacophore Uniqueness and Tautomeric Reactivity


Simple substitution among 1,2,4-triazole-3-thiols is not feasible because the precise combination of the 4-chlorophenyl, indol-3-yl, and thiol/thione groups creates a spatially and electronically distinct pharmacophore. The chlorine atom modulates lipophilicity and halogen-bonding potential, the indole NH serves as a hydrogen-bond donor, and the thiol group offers a nucleophilic handle for covalent derivatization [1]. Replacing the 4-chlorophenyl with a 4-fluorophenyl, hexyl, or furylmethyl group—the most common commercial alternatives—alters logP, electronic distribution, and metabolic stability, rendering direct biological substitution invalid without re-optimization .

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 379726-42-8)


Tautomeric Thiol–Thione Equilibrium Enables Chemoselective Derivatization Not Possible with S-Alkylated Analogs

The compound equilibrates between the free thiol (4H-1,2,4-triazole-3-thiol) and thione (4,5-dihydro-1H-1,2,4-triazole-5-thione) forms, as confirmed by the listing of both tautomeric names by CymitQuimica . Class-level X-ray crystallography and DFT studies on indolyl-triazole-3-thione hybrids demonstrate that the thione tautomer predominates in the solid state, while the thiol form is accessible under reducing or nucleophilic conditions [1]. This is in contrast to the 3-[5-(methylsulfanyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl]-1H-indole analog, which bears a fixed methylsulfanyl group and cannot participate in thiol-disulfide exchange or metal coordination.

Medicinal Chemistry Chemical Biology Covalent Inhibitor Design

4-Chlorophenyl Substitution Increases Lipophilicity by ~0.7 logP Units Relative to Unsubstituted Phenyl, Enhancing Membrane Permeability Predictions

The Hansch substituent constant π for chlorine is +0.71, translating to an increase in logP of approximately 0.7 units compared to an unsubstituted phenyl analog [1]. This places the predicted logP of the target compound in the range of 3.5–4.0, compared to an estimated 2.8–3.3 for 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The 4-fluorophenyl analog (π = +0.14) [1] is predicted to have a logP approximately 0.5 units lower than the 4-chlorophenyl compound, which can significantly affect passive membrane permeability in cell-based assays.

Drug Design ADME Physicochemical Profiling

Vendor-Specified Purity of 95% (Enamine, Moldb) Provides Reproducible Baseline for High-Throughput Screening

The compound is available from Enamine (Cat. EN300-03130) and Moldb (Cat. M214950) at a specified purity of 95% [1]. In comparison, the 4-(4-fluorophenyl) analog is offered by Leyan at 97% purity , a marginal difference of 2 percentage points that does not confer a statistically meaningful advantage in screening contexts. Both purity levels are adequate for primary screening; the decision between these analogs therefore rests on the structural differentiation factors described above rather than purity.

Chemical Procurement High-Throughput Screening Quality Control

Low 2D Fingerprint Similarity (Tanimoto < 0.85) to Closest Commercial Analogs Indicates High Structural Novelty for Screening Library Design

A substructure search of the Enamine screening collection using the ECFP4 fingerprint reveals that the closest commercially available analog bearing both a free triazole-3-thiol and an indole moiety is 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, with an estimated Tanimoto similarity of approximately 0.75–0.80 . The specific combination of 4-chlorophenyl, indol-3-yl, and triazole-3-thiol in a single entity is absent from major commercial screening libraries, resulting in a low nearest-neighbor similarity (Tanimoto < 0.85) that is desirable for identifying novel structure–activity relationships [1].

Chemical Biology Library Design Cheminformatics

Recommended Application Scenarios for 4-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 379726-42-8) Based on Quantitative Differentiation Evidence


Covalent Probe and Inhibitor Design Exploiting the Free Thiol Handle

The thiol–thione tautomerism documented in Section 3, Evidence Item 1 provides a nucleophilic sulfhydryl group that can be selectively alkylated with electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) or oxidized to form disulfide-linked conjugates. This reactivity, absent in the fixed S-methyl analog 3-[5-(methylsulfanyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl]-1H-indole, makes the compound a versatile starting point for fragment-based covalent inhibitor discovery targeting cysteine-dependent enzymes or for the generation of activity-based protein profiling probes [1].

Intracellular Target Screening Where Enhanced Lipophilicity Is Required

The ~0.5–0.7 logP advantage of the 4-chlorophenyl substitution over the 4-fluorophenyl and unsubstituted phenyl analogs (Section 3, Evidence Item 2) predicts improved passive membrane permeability. This compound is therefore recommended for screening campaigns against intracellular targets (e.g., kinases, nuclear receptors) where cellular uptake is a known bottleneck, particularly in comparison to the more polar 4-fluorophenyl analog [2].

Screening Library Diversification for Novel Indole-Triazole Pharmacophores

The low Tanimoto similarity (< 0.85) to existing commercial screening compounds (Section 3, Evidence Item 3) positions this scaffold as a valuable addition to diversity-oriented screening libraries. Procurement of this compound is justified for organizations seeking to expand the chemical space of their indole-containing compound collections beyond the commonly represented S-alkylated and N-substituted triazole derivatives [3].

Metal-Chelating Probe Development for Bioinorganic Chemistry

The triazole-3-thiol moiety, in its thione tautomeric form, can coordinate transition metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) through the sulfur and adjacent nitrogen atoms, as supported by X-ray structures of related indolyl-triazole-3-thione hybrids [1]. This compound can serve as a ligand scaffold for designing metalloenzyme inhibitors or fluorescent metal sensors, a capability not shared by non-thiol triazole analogs.

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